beta-Rotunol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Beta-Rotunol can be synthesized through both natural extraction and chemical synthesis. The natural extraction method involves using organic solvents to extract the compound from Cyperaceae plants, followed by solvent evaporation or purification techniques to obtain the pure product . Chemical synthesis of this compound typically involves multiple steps, including regioselective intramolecular aldol condensation of a keto intermediate .
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction method due to its efficiency in obtaining the compound in large quantities. The process involves harvesting Cyperaceae plants, followed by solvent extraction and purification to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Beta-Rotunol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce alcohol derivatives.
Scientific Research Applications
Beta-Rotunol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of beta-Rotunol involves its interaction with specific molecular targets and pathways. It inhibits cancer cell growth by targeting the IL-10 pathway and reducing the production of cyclooxygenase-2 . Additionally, its anti-inflammatory and antimicrobial activities are attributed to its ability to block certain proteins that promote inflammation and microbial growth .
Comparison with Similar Compounds
Beta-Rotunol is similar to other compounds in the sesquiterpenoid class, such as hinesol and spirovetivadiene. it is unique due to its specific structural features and biological activities . Similar compounds include:
Hinesol: Another sesquiterpenoid with similar anti-inflammatory and antimicrobial properties.
Spirovetivadiene: A compound with a spirocyclic structure, known for its potential therapeutic applications.
This compound stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
(4aR,6R,8aS)-4a-hydroxy-4,8a-dimethyl-6-prop-1-en-2-yl-5,6,7,8-tetrahydro-1H-naphthalen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10(2)12-5-6-14(4)9-13(16)7-11(3)15(14,17)8-12/h7,12,17H,1,5-6,8-9H2,2-4H3/t12-,14+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFLKCAWQQMJCA-SNPRPXQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC2(C1(CC(CC2)C(=C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C[C@]2([C@@]1(C[C@@H](CC2)C(=C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the silicon-guided acid-promoted rearrangement in the synthesis of β-rotunol and its derivatives?
A1: This rearrangement, a key step in the synthesis outlined by researchers [], transforms a 1-trimethylsilyl-4,5-epoxyeudesmane derived from santonin into a spiro[4,5]decanediol. This spirocyclic compound serves as a crucial intermediate in the synthesis of various spirovetivane sesquiterpenes, including (+)-anhydro-β-rotunol, (-)-premnaspirodiene, and (-)-hinesene [].
Q2: What insights did the synthesis of β-rotunol derivatives provide about the structure of (-)-agarospirene?
A2: The synthesis of various diastereomers of 6,11-spirovetivadiene, achieved during the pursuit of β-rotunol and its derivatives, was instrumental in revising the structure of (-)-agarospirene []. Initially isolated from Scapania sp., (-)-agarospirene's structure was found to be incorrectly assigned. The synthetic work demonstrated that its structure is, in fact, identical to that of (-)-hinesene [].
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